REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH2:13][C:14]#[CH:15])(=O)=O)=CC=1.[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CCO>[CH2:12]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH2:13][C:14]#[CH:15]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
mono and bis-alkylated piperazine
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with NaOH 2 M (8 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic layer
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with DCM (100 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 640 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |